molecular formula C7H8KO3S B098597 Potassium toluenesulfonate CAS No. 16106-44-8

Potassium toluenesulfonate

Cat. No.: B098597
CAS No.: 16106-44-8
M. Wt: 211.30 g/mol
InChI Key: JZEOFPSJMBFPMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium toluenesulfonate is typically synthesized by neutralizing toluenesulfonic acid with potassium hydroxide. The reaction is as follows:

CH3C6H4SO3H+KOHCH3C6H4SO3K+H2O\text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H} + \text{KOH} \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{K} + \text{H}_2\text{O} CH3​C6​H4​SO3​H+KOH→CH3​C6​H4​SO3​K+H2​O

This reaction is carried out in an aqueous medium, and the product is isolated by evaporating the water and recrystallizing the solid.

Industrial Production Methods: On an industrial scale, this compound is produced by the sulfonation of toluene followed by neutralization with potassium hydroxide. The sulfonation process involves the reaction of toluene with sulfuric acid to form toluenesulfonic acid, which is then neutralized with potassium hydroxide to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Potassium toluenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group acts as a leaving group.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: It can be reduced to form toluene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products:

    Substitution: Alkylated products.

    Oxidation: Sulfonic acids.

    Reduction: Toluene.

Scientific Research Applications

Potassium toluenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium toluenesulfonate involves its role as a strong acid and a good leaving group in chemical reactions. The sulfonate group is highly electron-withdrawing, which makes it an excellent leaving group in nucleophilic substitution reactions. This property is utilized in various organic synthesis processes .

Comparison with Similar Compounds

    Sodium toluenesulfonate: Similar in structure but uses sodium instead of potassium.

    Potassium benzenesulfonate: Similar sulfonate group but lacks the methyl group on the benzene ring.

    Potassium methanesulfonate: Contains a sulfonate group attached to a methane instead of a benzene ring.

Uniqueness: Potassium toluenesulfonate is unique due to its specific combination of the toluene ring and the sulfonate group, which provides distinct reactivity and solubility properties compared to other sulfonates .

Properties

CAS No.

16106-44-8

Molecular Formula

C7H8KO3S

Molecular Weight

211.30 g/mol

IUPAC Name

potassium;4-methylbenzenesulfonate

InChI

InChI=1S/C7H8O3S.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);

InChI Key

JZEOFPSJMBFPMS-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+]

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.[K]

16106-44-8

physical_description

DryPowde

Related CAS

104-15-4 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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